molecular formula C4H5F2N3 B1458228 3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole CAS No. 1461706-95-5

3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole

Cat. No.: B1458228
CAS No.: 1461706-95-5
M. Wt: 133.1 g/mol
InChI Key: CSUDZKBRXBFRGP-UHFFFAOYSA-N
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Description

The compound “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring .


Molecular Structure Analysis

The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Physical and Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Mechanism of Action

The mechanism of action for “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” involves the inhibition of succinate dehydrogenase, the complex II in the mitochondrial respiration chain .

Safety and Hazards

When handling “3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid”, it is advised to avoid breathing mist, gas, or vapors . Avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-4-methyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with enzymes that facilitate the transfer of difluoromethyl groups to other molecules, thereby influencing the biochemical pathways in which these enzymes are involved . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the enzyme-substrate complex and enhance the efficiency of the biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the oxidative stress response in cells by interacting with antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species . Additionally, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in critical cellular processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors, which leads to either inhibition or activation of these targets . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can result in the downregulation of specific biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biochemical activity. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant activity and improving metabolic function . At higher doses, the compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which the adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in catabolic and anabolic pathways . For example, it can enhance the breakdown of certain metabolites, leading to increased energy production, or it can inhibit specific anabolic pathways, reducing the synthesis of certain biomolecules. These interactions can result in changes in metabolite levels and overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within cells can influence its biochemical activity, as it may interact with different biomolecules depending on its distribution. Additionally, the compound’s accumulation in specific tissues can affect its overall efficacy and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity. For instance, localization to the mitochondria can enhance its role in modulating oxidative stress responses, while localization to the nucleus can affect gene expression and transcriptional regulation.

Properties

IUPAC Name

3-(difluoromethyl)-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c1-9-2-7-8-4(9)3(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUDZKBRXBFRGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241639
Record name 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-95-5
Record name 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461706-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole, 3-(difluoromethyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 2
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 3
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 4
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-(difluoromethyl)-4-methyl-4H-1,2,4-triazole

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